molecular formula C29H25FN4O3S B2445908 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1794887-45-8

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B2445908
CAS RN: 1794887-45-8
M. Wt: 528.6
InChI Key: KDPXVBJZEABNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities. Pyrimidines are essential components of nucleic acids (DNA and RNA), and many drugs, including certain antibiotics and antiviral medications, are pyrimidine derivatives .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Specifically, it belongs to a class of substituted thieno[3,2-d]pyrimidine derivatives that act as inhibitors of EZH2 (enhancer of zeste homolog 2). These derivatives were synthesized through structural modifications of tazemetostat, a known EZH2 inhibitor . Compound 12e, in particular, demonstrated remarkable antitumor activity against cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562, with low toxicity against normal HEK293T cells. Further optimization and evaluation of this compound could lead to novel EZH2 inhibitors for cancer therapy.

Protein Kinase CK2 Inhibition

Another avenue of research involves the compound’s interaction with human protein kinase CK2. A series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, including derivatives of our compound, were synthesized and evaluated in vitro. Notably, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid exhibited potent inhibition of CK2 activity . Understanding the molecular mechanisms underlying this inhibition could provide insights for drug development.

Fused Pyrimidine Hybrids

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a precursor related to our compound, has been explored for the one-pot three-component synthesis of fused pyrimidine hybrids . Investigating the reactivity of our compound in similar reactions may lead to novel hybrid structures with potential biological activities.

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O3S/c1-3-37-22-13-11-21(12-14-22)34-28(36)27-26(23(16-31-27)19-7-5-4-6-8-19)33-29(34)38-17-25(35)32-24-15-20(30)10-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXVBJZEABNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

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